molecular formula C20H16N4OS B11104697 2,6-Diamino-4-[4-(benzyloxy)phenyl]-4H-thiopyran-3,5-dicarbonitrile

2,6-Diamino-4-[4-(benzyloxy)phenyl]-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B11104697
M. Wt: 360.4 g/mol
InChI Key: VAFMJDITFJPXBL-UHFFFAOYSA-N
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Description

2,6-Diamino-4-[4-(benzyloxy)phenyl]-4H-thiopyran-3,5-dicarbonitrile is a complex organic compound that features a thiopyran ring substituted with amino groups, a benzyloxyphenyl group, and dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-4-[4-(benzyloxy)phenyl]-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions to form the thiopyran ring, followed by the introduction of amino and benzyloxyphenyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-4-[4-(benzyloxy)phenyl]-4H-thiopyran-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the thiopyran ring or other functional groups.

    Substitution: The amino and benzyloxyphenyl groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiopyran ring or the benzyloxyphenyl moiety.

Scientific Research Applications

2,6-Diamino-4-[4-(benzyloxy)phenyl]-4H-thiopyran-3,5-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 2,6-Diamino-4-[4-(benzyloxy)phenyl]-4H-thiopyran-3,5-dicarbonitrile exerts its effects involves its interaction with molecular targets through various pathways. The amino and benzyloxyphenyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The thiopyran ring provides structural stability and contributes to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diamino-4-[4-(benzyloxy)phenyl]-4H-thiopyran-3,5-dicarbonitrile is unique due to its combination of a thiopyran ring with amino and benzyloxyphenyl groups. This structure provides a distinct set of chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C20H16N4OS

Molecular Weight

360.4 g/mol

IUPAC Name

2,6-diamino-4-(4-phenylmethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile

InChI

InChI=1S/C20H16N4OS/c21-10-16-18(17(11-22)20(24)26-19(16)23)14-6-8-15(9-7-14)25-12-13-4-2-1-3-5-13/h1-9,18H,12,23-24H2

InChI Key

VAFMJDITFJPXBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(=C(SC(=C3C#N)N)N)C#N

Origin of Product

United States

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